molecular formula C9H19BO3 B7805404 Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B7805404
M. Wt: 186.06 g/mol
InChI Key: MZCZFCWXIIOBOE-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is an organoboron compound that features a cyclopropyl group and a borinic acid moiety

Properties

IUPAC Name

cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO3/c1-8(2,11)9(3,4)13-10(12)7-5-6-7/h7,11-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZFCWXIIOBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves the reaction of cyclopropylboronic acid with 3-hydroxy-2,3-dimethylbutan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borinic acid moiety to boranes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets through its borinic acid moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The cyclopropyl group provides additional stability and specificity to the interactions.

Comparison with Similar Compounds

  • Cyclopropylboronic acid pinacol ester
  • Cyclopropylboronic acid
  • Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)boronic acid

Comparison: Cyclopropyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to the presence of both a cyclopropyl group and a borinic acid moiety, which confer distinct reactivity and stability compared to similar compounds

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